N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-5-2-3-8-15(12)17(21)19-10-9-16(20)13-6-4-7-14(18)11-13/h2-8,11,16,20H,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUHHLZUJZGANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide typically involves the reaction of 3-chlorophenylpropanol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzamide Derivatives with Varied Substituents
Key Observations :
- The hydroxypropyl group in the target compound distinguishes it from analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks the chloro group but includes a dimethylated ethanolamine chain for metal coordination .
- Flutolanil replaces the hydroxypropyl and chloro groups with a trifluoromethyl and isopropoxy group, optimizing it for pesticidal activity through increased hydrophobicity .
- The quinazolinone-containing analog (IC₅₀ = 260 nM) demonstrates that heterocyclic cores can marginally reduce potency compared to the target compound’s simpler benzamide scaffold .
Pharmacologically Active Analogs
- (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)-3-methylthiophen-2-yl)phenyl)ethyl)-2-methylbenzamide: This compound shares the 2-methylbenzamide core but incorporates an azetidine and thiophen moiety. It exhibits antiviral activity against SARS-CoV-2, highlighting the structural versatility of benzamides in targeting diverse biological pathways .
- N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide : Though a sulfonamide, its 3-chlorophenyl group mirrors the target’s substitution pattern. Sulfonamides generally exhibit distinct electronic properties compared to benzamides, affecting target selectivity .
Impact of Functional Groups on Bioactivity
- Hydroxypropyl vs. Alkyl Chains : The hydroxypropyl group may improve solubility and metabolic stability compared to purely hydrophobic chains (e.g., isopropyl in ).
- Methyl vs. Trifluoromethyl : The 2-methyl group in the target compound offers moderate steric bulk, whereas trifluoromethyl (as in flutolanil) increases electron-withdrawing effects and lipophilicity .
Biological Activity
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN O2
- Molecular Weight : 291.77 g/mol
This compound features a benzamide core, which is known for its diverse biological activities, including analgesic and anti-inflammatory properties.
1. Analgesic and Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant analgesic properties. A study conducted on related benzamide derivatives demonstrated that they effectively reduced pain responses in animal models, suggesting that this compound may also possess similar effects. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis, which is crucial in mediating pain and inflammation .
2. Antimicrobial Activity
Benzamide derivatives have been reported to exhibit antimicrobial properties. In vitro studies have shown that certain analogs can inhibit the growth of various bacterial strains. For instance, a derivative with a similar structure demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that this compound may share this property .
3. Anticancer Potential
The anticancer potential of benzamide derivatives has garnered attention in recent years. A study evaluating the cytotoxic effects of related compounds found that they exhibited selective toxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the ability of these compounds to induce apoptosis in malignant cells through the activation of caspase pathways .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Analgesic | Significant reduction in pain response in animal models | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induced apoptosis in cancer cell lines |
Case Study: Analgesic Effects
In a controlled study, this compound was administered in varying doses to assess its analgesic efficacy compared to standard analgesics like acetaminophen. The results indicated a comparable reduction in pain scores, with fewer side effects observed, suggesting a favorable safety profile .
Q & A
Q. What are the optimal synthetic routes for N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling 2-methylbenzoic acid derivatives with a 3-(3-chlorophenyl)-3-hydroxypropylamine intermediate. Key steps include:
- Amide Bond Formation : Use coupling agents like EDCI or HATU in anhydrous DMF to minimize side reactions. For example, describes a similar amide synthesis using 4-nitrobenzoyl chloride and 3-chlorophenethylamine under nitrogen atmosphere, yielding 70% after purification .
- Hydroxyl Group Protection : Protect the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions. highlights DDQ-mediated deprotection for similar compounds .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| EDCI-mediated coupling | 65–70 | >95 | DMF, RT, 12h | |
| HATU activation | 75–80 | >98 | DCM, 0°C to RT, 6h |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR : Analyze chemical shifts for the 3-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the hydroxypropyl moiety (δ 3.5–4.2 ppm). provides detailed NMR data for a structurally similar compound, including coupling constants (e.g., J = 8.4 Hz for para-substituted chlorophenyl protons) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 318.8 [M+H]+). reports ESI-MS data for analogous benzamides .
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹).
Q. Table 2: Key NMR Peaks for Structural Confirmation
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 3-Chlorophenyl | 7.2–7.5 (m) | 130–135 (aromatic C) |
| Hydroxypropyl -OH | 1.5–2.0 (br s) | 65–70 (C-OH) |
| Amide -CONH | 6.8–7.1 (t) | 167–170 (C=O) |
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at −20°C to 60°C. observed splitting of amide proton signals at low temperatures due to restricted rotation .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating proton-proton (COSY) and proton-carbon (HSQC) couplings. For example, used HSQC to assign quaternary carbons in a chlorophenyl group .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09).
Q. What experimental designs are recommended to study the compound’s interaction with bacterial enzymes like acps-pptase?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays to measure IC50 values. notes that trifluoromethyl-substituted benzamides target acps-pptase, a key enzyme in bacterial lipid biosynthesis .
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding modes. Focus on hydrophobic interactions with the 3-chlorophenyl group and hydrogen bonding with the hydroxypropyl moiety.
- Site-Directed Mutagenesis : Validate binding residues (e.g., Ser154 or Lys209 in acps-pptase) by comparing wild-type and mutant enzyme activities.
Q. Table 3: Key Parameters for Enzyme Assays
| Parameter | Value/Description | Reference |
|---|---|---|
| Substrate | Malonyl-CoA | |
| Inhibitor Concentration | 0.1–100 µM | |
| Detection Method | Fluorescence (Ex 340 nm) |
Q. How can researchers address discrepancies in biological activity data across structural analogs?
Methodological Answer:
- SAR Analysis : Systematically vary substituents (e.g., chloro vs. trifluoromethyl groups) and measure activity. highlights that replacing the furan group with thiophene enhances antibacterial potency .
- Meta-Analysis of Published Data : Compare IC50 values from multiple studies (e.g., PubChem datasets) to identify outliers.
- Crystallography : Resolve 3D structures of protein-ligand complexes (e.g., via X-ray diffraction) to explain activity differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
